![molecular formula C13H17N3O B12088864 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylindole, which is then subjected to a series of reactions to introduce the aminoethyl and acetamide groups.
Reaction Conditions: The key steps involve the use of reagents such as ethyl chloroacetate, followed by amination with ethylenediamine. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
Tryptamine: A naturally occurring indole derivative with similar structural features but different biological activities.
Serotonin: Another indole derivative that acts as a neurotransmitter with distinct physiological roles.
Melatonin: An indole-based hormone involved in regulating sleep-wake cycles.
Uniqueness: 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
2-[3-(2-aminoethyl)-4-methylindol-1-yl]acetamide |
InChI |
InChI=1S/C13H17N3O/c1-9-3-2-4-11-13(9)10(5-6-14)7-16(11)8-12(15)17/h2-4,7H,5-6,8,14H2,1H3,(H2,15,17) |
InChI 键 |
MIFLNNPSWVMVGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N(C=C2CCN)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


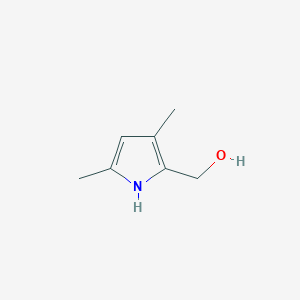
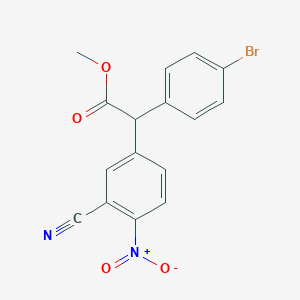
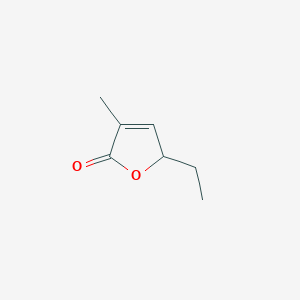
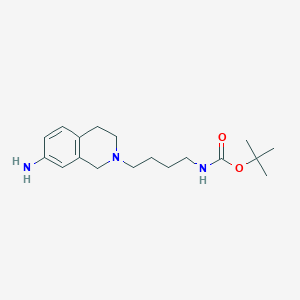

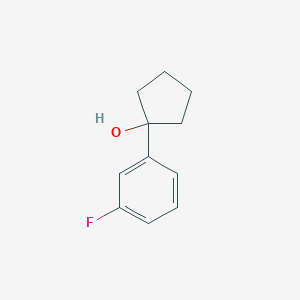
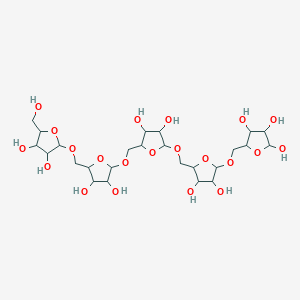


![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
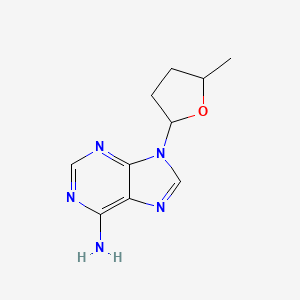
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)


